REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8]=[O:9].[O:10]=[CH:11][C:12](=[CH2:14])[CH3:13].[CH3:15][OH:16]>>[CH3:8][O:9][CH2:13][C:12]([CH2:11][OH:10])([CH3:14])[CH:15]=[O:16]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Quantity
|
590 g
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The low-boiling components are separated off
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(C=O)(C)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |